2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile is also known by the commercial name Febuxostat. It is a small molecule organic compound belonging to the class of non-purine xanthine oxidase inhibitors []. Febuxostat is a white to slightly yellow crystalline powder with low water solubility [].
Xanthine oxidase is an enzyme responsible for the production of uric acid in the body. Febuxostat works by competitively inhibiting xanthine oxidase, thereby reducing uric acid production []. This mechanism makes Febuxostat a therapeutic target for gout, a condition characterized by high uric acid levels and the formation of urate crystals in joints.
Febuxostat is a prescription medication approved by the US Food and Drug Administration (FDA) for the chronic management of hyperuricemia (high uric acid levels) in gout patients. It is typically used when other urate-lowering therapies, such as allopurinol, are contraindicated or not tolerated [].
Current scientific research on 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile (Febuxostat) primarily focuses on:
2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile is a chemical compound with the molecular formula and a molecular weight of 272.37 g/mol. This compound is notable for its structural features, which include an isobutoxy group and a thiazole moiety, making it part of a class of compounds that have shown promise in medicinal chemistry. Its systematic name reflects its complex structure, which includes both aromatic and heterocyclic components.
Since this compound is likely an impurity, it wouldn't have a specific mechanism of action in the context of treating gout like Febuxostat.
The chemical reactivity of 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile can be attributed to its functional groups. The benzonitrile group can undergo nucleophilic substitution reactions, while the thiazole ring may participate in electrophilic aromatic substitutions. Additionally, the isobutoxy group can be involved in reactions such as ether cleavage under strong acidic or basic conditions.
In synthetic pathways, this compound can be derived from intermediates such as ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate through hydrolysis and other transformations involving various reagents like lithium hydroxide and acetone .
Research indicates that 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile has potential biological activities, particularly as an inhibitor of xanthine oxidase, which is relevant in the treatment of hyperuricemia and gout. Its derivatives have been evaluated for antiviral and antimicrobial activities, showing efficacy against various pathogens, including Tobacco mosaic virus .
The synthesis of 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile typically involves several steps:
This compound has applications primarily in pharmaceuticals, particularly in the development of drugs targeting conditions like gout and other inflammatory diseases. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for further drug development studies.
Interaction studies involving 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile have focused on its binding affinity to xanthine oxidase and other enzymes involved in purine metabolism. These studies help elucidate its mechanism of action and potential side effects when used therapeutically. Furthermore, its interactions with various biological receptors can provide insights into its pharmacological profile .
Several compounds share structural similarities with 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Febuxostat | Contains thiazole and benzonitrile moieties | Xanthine oxidase inhibitor | Higher specificity for xanthine oxidase |
| 4-(4-Methylthiazol-5-yl)benzonitrile | Lacks isobutoxy group | Potential antimicrobial activity | Simpler structure without ether functionality |
| Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | Ester instead of nitrile | Precursor for febuxostat synthesis | Intermediate in febuxostat production |
The presence of the isobutoxy group distinguishes 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile from other similar compounds, potentially influencing its lipophilicity and pharmacokinetic properties.
The compound emerged as a critical intermediate during the development of febuxostat, a non-purine xanthine oxidase inhibitor approved for treating hyperuricemia. Its synthesis was first documented in the context of optimizing febuxostat’s production process, where it serves as a precursor or degradation product. Early research focused on its structural relationship to active pharmaceutical ingredients (APIs) and its potential as a scaffold for modifying pharmacokinetic properties.
| Designation | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile | 1335202-60-2 | C₁₅H₁₆N₂OS | 272.37 g/mol |
| Febuxostat Impurity 14 | 1335202-60-2 | C₁₅H₁₆N₂OS | 272.37 g/mol |
| 2-(2-Methylpropoxy)-5-(4-methyl-1,3-thiazol-2-yl)benzonitrile | 1335202-60-2 | C₁₅H₁₆N₂OS | 272.37 g/mol |
Key Synonyms:
This compound is structurally analogous to febuxostat (C₁₆H₁₆N₂O₃S), differing by the absence of a carboxylic acid group and the presence of a nitrile moiety. It arises during febuxostat’s synthesis as a byproduct or intermediate, particularly in steps involving hydrolysis or functional group transformations. Its presence in febuxostat API necessitates stringent impurity controls to meet regulatory standards.
2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile is a complex organic compound with the molecular formula C₁₅H₁₆N₂OS and a molecular weight of 272.37 grams per mole [3] [4] [6]. The compound is identified by the Chemical Abstracts Service number 1335202-60-2 and follows the International Union of Pure and Applied Chemistry nomenclature as 2-(2-methylpropoxy)-5-(4-methyl-1,3-thiazol-2-yl)benzonitrile [3] [6] [10].
The molecular structure consists of a benzonitrile core with two distinct substituent groups [3] [4]. The Standard Molecular Input Line Entry System representation is CC1=CSC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N, which provides a comprehensive description of the molecular connectivity [3] [4]. The International Chemical Identifier string InChI=1S/C15H16N2OS/c1-10(2)8-18-14-5-4-12(6-13(14)7-16)15-17-11(3)9-19-15/h4-6,9-10H,8H2,1-3H3 further confirms the structural arrangement [3] [10].
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂OS |
| Molecular Weight | 272.37 g/mol |
| Chemical Abstracts Service Number | 1335202-60-2 |
| International Union of Pure and Applied Chemistry Name | 2-(2-methylpropoxy)-5-(4-methyl-1,3-thiazol-2-yl)benzonitrile |
| Standard Molecular Input Line Entry System | CC1=CSC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N |
The compound exhibits distinctive physicochemical characteristics that influence its handling and applications in research settings [4] [6] [10]. It appears as an off-white to pale pink solid with a density of 1.17±0.1 grams per cubic centimeter at 20 degrees Celsius [4] [10]. The compound demonstrates limited solubility in most common solvents, being slightly soluble in chloroform and ethyl acetate, while showing better solubility in acetonitrile [6] [10].
Storage requirements specify maintaining the compound at temperatures between 2-8 degrees Celsius under an inert atmosphere to preserve stability [6] [10]. The melting point has been characterized through various analytical methods, with related compounds in the same structural family showing melting points in the range of 150-180 degrees Celsius [11] [15]. The compound requires careful handling due to its sensitivity to environmental conditions, particularly moisture and elevated temperatures [10] [23].
| Property | Value |
|---|---|
| Appearance | Off-White to Pale Pink Solid |
| Density | 1.17±0.1 g/cm³ (20°C) |
| Solubility | Slightly soluble in chloroform and ethyl acetate; soluble in acetonitrile |
| Storage Condition | 2-8°C, inert atmosphere |
| Purity | ≥95% by High Performance Liquid Chromatography |
The molecular architecture of 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile incorporates several distinct functional groups that contribute to its chemical reactivity and properties [3] [4] . The nitrile group, positioned at the first carbon of the benzene ring, serves as a highly polar, electron-withdrawing substituent that significantly influences the electronic distribution throughout the molecule [3] . This cyano functionality is characterized by a triple bond between carbon and nitrogen atoms, contributing to the compound's overall polarity and potential for hydrogen bonding interactions .
The isobutoxy group, systematically named as 2-methylpropoxy, occupies the second position of the benzene ring and functions as an electron-donating ether linkage [3] [4] . This substituent enhances the lipophilicity of the molecule while providing steric bulk that may influence molecular interactions and conformational preferences . The ether oxygen atom serves as a potential hydrogen bond acceptor, contributing to the compound's intermolecular interaction profile .
The 4-methylthiazol-2-yl moiety represents the most structurally complex substituent, attached at the fifth position of the benzene ring [3] [4]. This heterocyclic aromatic system contains both nitrogen and sulfur atoms within a five-membered ring structure, with an additional methyl group at the fourth position of the thiazole ring [3] [15]. The thiazole ring system contributes significant aromatic character and provides multiple sites for potential chemical interactions through its heteroatoms [15].
| Functional Group | Position | Characteristics |
|---|---|---|
| Nitrile (Cyano) | Position 1 of benzene ring | Highly polar, electron-withdrawing group |
| Ether (Isobutoxy) | Position 2 of benzene ring | Electron-donating group, increases lipophilicity |
| Thiazole Ring | Attached at position 5 of benzene ring | Heterocyclic aromatic ring with nitrogen and sulfur atoms |
| Benzene Ring | Core structure | Aromatic ring with delocalized π electrons |
2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile exhibits a direct structural relationship to febuxostat, serving as a descarboxy derivative of the parent pharmaceutical compound [6] [18]. Febuxostat, with the molecular formula C₁₆H₁₆N₂O₃S and molecular weight of 316.37 grams per mole, represents a potent xanthine oxidase inhibitor used in the treatment of hyperuricemia and gout [19] [21] [22].
The structural comparison reveals that both compounds share identical core architecture, including the benzonitrile framework with isobutoxy substitution at position two and 4-methylthiazol-2-yl substitution at position five [18] [19]. The critical structural difference lies in the presence of a carboxylic acid functional group at the fifth position of the thiazole ring in febuxostat, which is absent in 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile [18] [19]. This modification results in a molecular weight difference of 44 atomic mass units, corresponding to the loss of the carboxyl group (COOH) [19].
The compound is recognized in pharmaceutical research as Febuxostat Impurity 14, Deacarboxyl Febuxostat, or Febuxostat Descarboxy Impurity, indicating its role as a process-related impurity in febuxostat synthesis or a degradation product [6] [18] [25]. The structural similarity suggests potential shared chemical properties while the absence of the carboxylic acid group significantly alters the compound's polarity, solubility profile, and biological activity compared to the parent compound [18] [22].
| Property | 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile | Febuxostat |
|---|---|---|
| Molecular Formula | C₁₅H₁₆N₂OS | C₁₆H₁₆N₂O₃S |
| Molecular Weight | 272.37 g/mol | 316.37 g/mol |
| Core Structure | Benzonitrile with isobutoxy and methylthiazolyl substituents | Benzonitrile with isobutoxy and methylthiazolyl substituents |
| Functional Groups | Nitrile, ether, thiazole ring | Nitrile, ether, thiazole ring, carboxylic acid |
| Structural Difference | Lacks carboxylic acid group on thiazole ring | Contains carboxylic acid group on thiazole ring |
| Relationship | Descarboxy derivative of Febuxostat | Parent compound |
The stereochemical analysis of 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile reveals an absence of chiral centers within the molecular structure, indicating that the compound does not exhibit optical activity or exist as enantiomeric forms [23] [24]. The molecular framework consists entirely of sp² hybridized carbons in the aromatic systems and sp³ hybridized carbons in the aliphatic isobutoxy chain, none of which possess the four different substituents required for chirality [23] [24].
The conformational analysis indicates that rotational freedom exists around several single bonds, particularly the carbon-oxygen bond connecting the isobutoxy group to the benzene ring and the carbon-carbon bonds within the isobutoxy chain itself [23] [24]. These rotational degrees of freedom allow for multiple conformational states, though steric interactions may favor certain orientations over others [24]. The thiazole ring system maintains a planar configuration due to its aromatic character, restricting conformational flexibility in this portion of the molecule [15] [24].
| Aspect | Description |
|---|---|
| Chiral Centers | No chiral centers present in the molecule |
| Optical Isomers | Not applicable (achiral molecule) |
| Stereochemical Configuration | Not applicable (no stereogenic centers) |
| Conformational Analysis | Rotation possible around single bonds, particularly the isobutoxy group |
| Stereochemical Implications | The absence of chiral centers means the compound does not exhibit optical activity |
The synthesis of 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile has been accomplished through several distinct methodological approaches, each offering unique advantages in terms of efficiency, scalability, and product purity. The compound serves as a significant impurity in febuxostat synthesis and represents an important intermediate in thiazole chemistry.
Decarboxylation Route from Febuxostat
The most widely reported synthetic route involves the direct decarboxylation of febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid) [1]. This method represents a thermal degradation pathway that occurs under acidic conditions. The reaction is conducted by treating febuxostat with glacial acetic acid, concentrated sulfuric acid, and water at temperatures ranging from 100-110°C for 24 hours [2] [1]. The process yields the target compound in 78-87% efficiency, making it a practical synthetic approach for laboratory-scale preparation.
Hantzsch Thiazole Synthesis Pathway
An alternative synthetic strategy employs the classical Hantzsch thiazole synthesis, utilizing 3-cyano-4-isobutoxybenzothioamide as the starting material [3]. This approach involves the condensation reaction with ethyl 2-chloroacetoacetate in isopropanol under reflux conditions at 75-80°C for 3-4 hours. The method demonstrates excellent yields of up to 94% and offers superior control over reaction selectivity compared to decarboxylation routes.
Modified Gewald Reaction Approach
Recent developments have explored modified Gewald reaction conditions for thiazole formation [4]. This methodology utilizes nitrile-containing precursors with aldehyde components in trifluoroethanol solvent systems. The reaction employs triethylamine as base and 1,4-dithian-2,5-diol as a sulfur source, proceeding at 60-80°C over 6-10 hours with yields ranging from 35-83% depending on substrate substitution patterns.
The formation of 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile during febuxostat synthesis represents a critical process-related impurity pathway that requires thorough mechanistic understanding for effective process control.
Thermal Decarboxylation Mechanism
The primary mechanism involves thermal decarboxylation of the carboxylic acid functionality in febuxostat [1]. Under elevated temperatures (100-110°C) in acidic media, the carboxyl group undergoes protonation followed by elimination of carbon dioxide. The reaction proceeds through a concerted mechanism where the C-COOH bond cleavage occurs simultaneously with CO₂ evolution, driven by the thermodynamic stability of the resulting aromatic system and the entropy gain from gas evolution.
Acid-Catalyzed Pathway
In the presence of strong acids such as sulfuric acid, the carboxylic acid group becomes protonated, increasing its electrophilicity and facilitating the elimination process [2]. The acid catalysis lowers the activation energy barrier for decarboxylation, enabling the reaction to proceed under milder conditions compared to purely thermal processes. This mechanism is particularly relevant during purification steps where acidic conditions are employed.
Side Reaction Control
The formation of this impurity can be minimized through careful control of reaction conditions during febuxostat synthesis. Temperature management, pH control, and reaction time optimization are critical parameters that influence the extent of decarboxylation [1]. The use of lithium hydroxide instead of sodium hydroxide as a base in hydrolysis reactions has been shown to reduce the formation of this particular impurity.
Decarboxylation represents the most direct and efficient route for preparing 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile from readily available febuxostat precursors.
Optimized Decarboxylation Protocol
The optimized decarboxylation procedure involves dissolving febuxostat in glacial acetic acid, followed by the addition of concentrated sulfuric acid and water in controlled proportions [1]. The reaction mixture is heated to 100-110°C and maintained at this temperature for 24 hours until carbon dioxide evolution ceases. The reaction progress is monitored by thin-layer chromatography using ethyl acetate:hexane (6:4) as the mobile phase.
Workup and Isolation
Following reaction completion, the mixture is cooled to room temperature and made alkaline using 20% sodium hydroxide solution [1]. The product is extracted with toluene in multiple portions, and the combined organic layers are washed with water and dried over anhydrous sodium sulfate. Solvent removal under reduced pressure yields the crude product, which can be purified by recrystallization from methanol to afford pure 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile in 80% yield.
Scalability Considerations
The decarboxylation route offers excellent scalability potential due to its simple operation and readily available starting materials. The process requires minimal specialized equipment and can be conducted in standard glass reactors. Heat management becomes increasingly important at larger scales to ensure uniform temperature distribution and prevent local overheating that could lead to decomposition.
Several innovative synthetic approaches have been developed to access 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile through alternative pathways that avoid the limitations of decarboxylation methods.
Palladium-Catalyzed C-H Arylation
A modern synthetic approach employs palladium-catalyzed direct C-H arylation of thiazole substrates [5]. This methodology utilizes thiazole precursors and aryl bromide coupling partners in the presence of 0.1 mol% palladium catalyst. The reaction proceeds through oxidative addition, C-H activation, and reductive elimination steps, providing access to the target compound with excellent regioselectivity and reduced catalyst loading compared to traditional cross-coupling methods.
Modified Hantzsch Condensation
Alternative Hantzsch condensation protocols have been developed using various solvent systems including methanol, C₃-C₅ alcohols, and hydrocarbon solvents [3]. These modifications offer improved reaction control and reduced environmental impact compared to traditional ethanol-based procedures. The use of water as a reaction medium has also been explored, providing a green chemistry approach to thiazole synthesis.
Microwave-Assisted Synthesis
Microwave irradiation has been successfully applied to accelerate thiazole formation reactions [4]. This approach reduces reaction times from hours to minutes while maintaining high yields and selectivity. The method is particularly advantageous for rapid parallel synthesis and optimization studies, allowing efficient exploration of reaction parameter space.
The successful synthesis of 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile requires careful optimization of multiple reaction parameters to achieve maximum yield, purity, and reproducibility.
Temperature Control
Temperature represents the most critical parameter in decarboxylation reactions [1]. Optimal temperatures range from 100-110°C for decarboxylation processes, while thiazole formation reactions proceed efficiently at 75-80°C. Higher temperatures increase reaction rates but may lead to side product formation and decomposition. Temperature uniformity is essential to prevent hot spots that could cause local degradation.
Solvent Selection and Composition
Solvent choice significantly impacts both reaction efficiency and product purity [3]. For decarboxylation reactions, the combination of glacial acetic acid, sulfuric acid, and water provides optimal conditions for carboxyl group elimination. The water content must be carefully controlled as excessive water can inhibit the reaction while insufficient water may lead to harsh acidic conditions that promote side reactions.
Reaction Time Optimization
Reaction time must be balanced to ensure complete conversion while minimizing over-reaction [1]. Decarboxylation typically requires 24 hours for completion, while thiazole formation reactions are complete within 3-4 hours. Extended reaction times may lead to product degradation or formation of unwanted byproducts. Real-time monitoring by gas chromatography or thin-layer chromatography enables precise endpoint determination.
pH Management During Workup
The pH during workup procedures critically affects product isolation and purity [1]. Alkaline extraction using sodium hydroxide solution facilitates product recovery from acidic reaction mixtures. The extraction pH should be maintained between 8-10 to ensure complete deprotonation of acidic impurities while avoiding conditions that might promote product degradation.
Purification Strategy Selection
Purification methods must be selected based on the specific impurity profile and scale requirements [1]. Recrystallization from methanol provides excellent purification for small-scale preparations, while column chromatography may be necessary for complex mixtures. The choice of purification method impacts both product purity and overall process economics, particularly for larger-scale operations.